

L57 in vitro preliminary data

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Compound of Interest		
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An In-Depth Technical Guide on the In Vitro Preliminary Data of L57

For Researchers, Scientists, and Drug Development Professionals

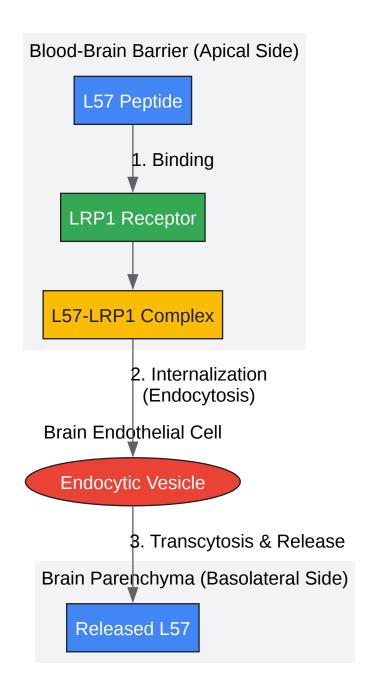
Introduction

L57 is a novel, artificial, cationic peptide identified through phage display technology.[1][2] Its sequence is TWPKHFDKHTFYSILKLGKH-OH.[1][2] **L57** has emerged as a promising vector for drug delivery to the Central Nervous System (CNS) due to its high permeability across the Blood-Brain Barrier (BBB).[1][2][3] The primary mechanism of action for **L57** is its function as a ligand for the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor known to facilitate receptor-mediated transcytosis (RMT) into the brain.[1][2][3][4] This peptide selectively binds to cluster 4 of the LRP1 receptor with high affinity.[1][2][3][4] In vitro studies have focused on quantifying its cellular uptake and assessing its cytotoxicity in relevant cell models of the BBB, comparing its performance against other peptides like Angiopep-7 (A7) and R8.[3]

Core Signaling Pathway: LRP1-Mediated Endocytosis

The fundamental mechanism by which **L57** crosses the blood-brain barrier is through receptor-mediated transcytosis, initiated by its binding to the LRP1 receptor expressed on the surface of brain microvascular endothelial cells. This interaction triggers the internalization of the **L57** peptide, and any conjugated therapeutic cargo, into the cell within endocytic vesicles. These vesicles are then trafficked across the cell to the abluminal side, where the contents are released into the brain parenchyma.





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LRP1-Mediated Transcytosis Pathway for L57.

Quantitative In Vitro Data

The following tables summarize the key preliminary findings from in vitro studies on **L57**. The data is derived from experiments conducted on rat brain microvascular endothelial cells



(BMVECs), which are a primary component of the BBB, and LRP1-deficient PEA 10 cells to confirm the receptor-specific mechanism.

L57 Binding Affinity

The binding affinity of L57 to its target was determined early in its discovery.

Parameter	Value	Target
EC50	45 nM	LRP1 Receptor (Cluster 4)
Data sourced from Sakamoto et al.[1][2]		

Cellular Uptake of L57

Cellular uptake was quantified by incubating fluorescein-labeled peptides (Fl-**L57**) with different cell types and measuring the resulting fluorescence intensity. The results demonstrate a clear concentration-dependent uptake in LRP1-expressing cells (BMVECs).



Cell Line	Peptide Concentration	Normalized Fluorescence Intensity (NFI)	Comparison
BMVECs	10 μΜ	Data indicates significant uptake	L57 uptake is greater than A7 at the same concentration[3][4]
30 μΜ	Uptake increases with concentration		
100 μΜ	Highest observed uptake	_	
PEA 10	10 μM - 100 μM	Greatly reduced uptake compared to BMVECs	Confirms uptake is LRP1-mediated[3]
(Quantitative values			
for NFI are best			
represented			
graphically in the			
source publication; the table reflects the			
reported trends and			
comparisons).[3]			

Cytotoxicity of L57

The cytotoxic effect of **L57** was evaluated using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. **L57** demonstrated superior biocompatibility compared to other peptides.



Cell Line	Peptide	Concentration	Cell Viability (% of Control)
BMVECs	FI-L57	10 μΜ - 100 μΜ	High cell viability, comparable to control[3]
FI-A7	10 μΜ	Significantly decreased	_
30 μΜ	Significantly decreased	_	
100 μΜ	Significantly decreased		
PEA 10	Fl-L57	10 μM - 100 μΜ	High cell viability, comparable to control[3]
Fl-A7	30 μΜ	Significantly decreased	
100 μΜ	Significantly decreased		_
L57 shows greater biocompatibility than both A7 and R8 peptides in these cell lines.[3]			

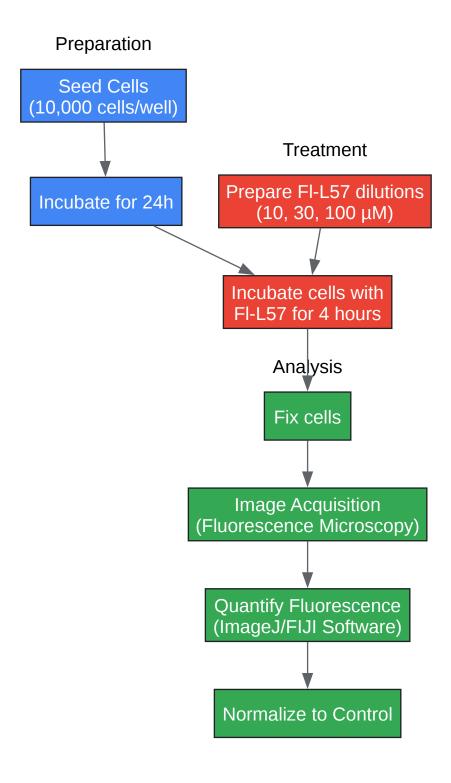
Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the studies performed by Rodrigues, J.P., et al.[3]

Cellular Uptake Assay

This assay was designed to quantify the internalization of L57 into brain endothelial cells.





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Experimental Workflow for the Cellular Uptake Assay.

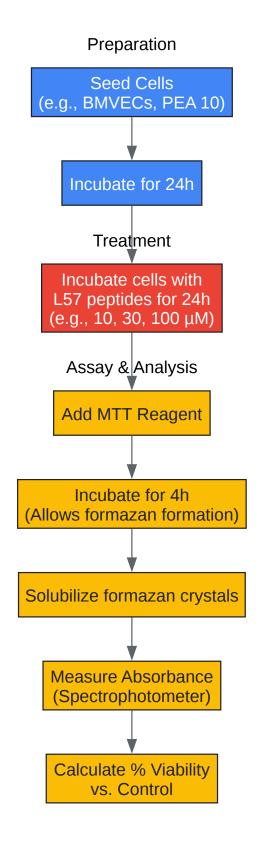


- Cell Seeding: Rat brain microvascular endothelial cells (BMVECs) or PEA 10 cells were seeded into 96-well plates at a density of 10,000 cells per well.
- Incubation: The cells were allowed to adhere and grow for 24 hours under standard cell culture conditions.
- Peptide Treatment: Cells were incubated with various concentrations (e.g., 10 μM, 30 μM, 100 μM) of fluorescein-labeled L57 (Fl-L57) for 4 hours. Control wells were treated with vehicle only.
- Fixation: After incubation, the cells were fixed to preserve their structure and the internalized peptide.
- Imaging and Quantification: The fluorescence intensity of the peptides within the cells was captured using fluorescence microscopy. The intensity was then quantified using ImageJ/FIJI software.
- Data Normalization: The measured fluorescence intensity was normalized to the background fluorescence of control cells (vehicle only) to determine the Normalized Fluorescence Intensity (NFI).

MTT Cytotoxicity Assay

This assay was performed to assess the impact of L57 on cell viability and metabolic activity.





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Experimental Workflow for the MTT Cytotoxicity Assay.



- Cell Seeding and Incubation: As with the uptake assay, cells were seeded in 96-well plates and incubated for 24 hours.
- Peptide Incubation: The cells were then treated with FI-**L57** and control peptides (FI-A7, FI-R8) at concentrations ranging from 10 μ M to 100 μ M and incubated for 24 hours.
- MTT Addition: Following peptide incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
- Formazan Formation: The plate was incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
- Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solubilized formazan was measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
- Viability Calculation: The viability of the peptide-treated cells was calculated as a percentage relative to the absorbance of the untreated control cells.

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